N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: is a research compound with significant potential in various scientific fields. Its molecular formula is C18H17F2N5O3 , and it has a molecular weight of 389.363 . This compound is known for its high purity, typically around 95%, making it suitable for various research applications.
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with each other.
Mode of Action
This compound acts as a positive allosteric modulator of SK channels . This means it binds to a site on the SK channels that is distinct from the primary active site, enhancing the channel’s response to calcium ions. This leads to an increase in the activity of the SK channels, resulting in hyperpolarization of the neuron and a consequent decrease in its firing rate .
Biochemical Pathways
The compound’s action on SK channels affects the olivo-cerebellar network , a part of the brain involved in motor control . By decreasing the firing rate of neurons in this network, the compound may help to reduce the dysfunction of oscillatory neuronal input to the motor cortex, which is associated with conditions like essential tremor .
Result of Action
The result of the compound’s action is a decrease in the firing rate of neurons in the olivo-cerebellar network . This could potentially lead to a reduction in the symptoms of conditions like essential tremor, which are thought to be caused by dysfunction in this network .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves several steps. One common method includes the use of substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate in the presence of an organocatalyst like DABCO in an aqueous medium . This one-pot multicomponent reaction is efficient and environmentally friendly .
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using mild oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds and as a building block for drug discovery.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- N-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl-5-(pyridin-3-yl)isoxazole-3-carboxamide
Uniqueness
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide stands out due to its unique structural features, such as the presence of the difluorocyclohexyl group and the tetrahydrobenzo[d]isoxazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)7-5-9(6-8-14)17-13(19)12-10-3-1-2-4-11(10)20-18-12/h9H,1-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKEGIPRIPPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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